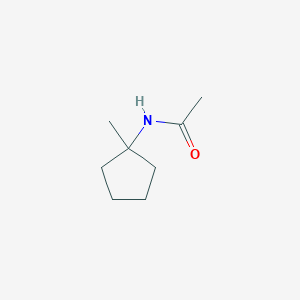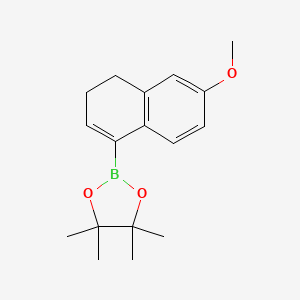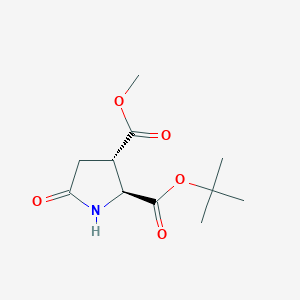
2-Methoxy-3-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrobenzoic acid with methanol and sulfur, followed by reduction and hydrolysis steps. Another method includes the etherification of 2,6-dichlorotoluene with sodium methoxide, followed by a Grignard reaction with carbon dioxide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or a methyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or methyl derivatives .
Applications De Recherche Scientifique
2-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical reactions.
3-Methoxy-2-methylbenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Methoxy-4-(methylthio)benzoic acid: Similar but with different positional isomerism, leading to different chemical properties
Uniqueness
2-Methoxy-3-(methylthio)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H10O3S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
2-methoxy-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O3S/c1-12-8-6(9(10)11)4-3-5-7(8)13-2/h3-5H,1-2H3,(H,10,11) |
Clé InChI |
XZJXCAAPUAWILV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1SC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)









![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
![1-(2-Isopropyl-3-pyridyl)-3-methoxy-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14027672.png)


